H-Orn(2-CL-Z)-OH
Description
H-Orn(2-Cl-Z)-OH (CAS: 118553-99-4) is an ornithine derivative widely used in peptide synthesis. Structurally, it features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the δ-amino sidechain of ornithine, while the α-amino group remains unprotected (H). This configuration allows selective reactivity during peptide chain assembly, particularly in Boc (tert-butyloxycarbonyl) chemistry strategies . The 2-Cl-Z group enhances stability against premature deprotection under acidic conditions compared to its non-chlorinated counterpart (Z), making it advantageous in multi-step syntheses . Commercial suppliers, such as Shanghai Ruifu Chemical and Otto Chemie, provide high-purity (>98%) quantities for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPRGWUUQAAZHW-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556355 | |
| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118553-99-4 | |
| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(2-CL-Z)-OH typically involves the protection of the amino group of ornithine with the 2-chloro-benzyloxycarbonyl group. This can be achieved through the reaction of ornithine with 2-chloro-benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
H-Orn(2-CL-Z)-OH undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (5%) and formic acid in methanol are commonly used for the deprotection of the 2-chloro-benzyloxycarbonyl group.
Substitution Reactions: Various nucleophiles can be used to replace the 2-chloro group, depending on the desired product.
Major Products Formed
Scientific Research Applications
H-Orn(2-CL-Z)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides, allowing for the selective protection and deprotection of amino groups.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.
Medical Research: This compound is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: It is employed in the large-scale production of peptides for various industrial applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The primary mechanism of action of H-Orn(2-CL-Z)-OH involves its role as a protecting group in peptide synthesis. The 2-chloro-benzyloxycarbonyl group protects the amino group of ornithine during the synthesis process, preventing unwanted side reactions. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares H-Orn(2-Cl-Z)-OH with structurally and functionally related ornithine derivatives:
| Compound Name | Protecting Groups (α/Sidechain) | CAS Number | Molecular Weight | Applications | Cleavage Conditions | Stability Notes |
|---|---|---|---|---|---|---|
| This compound | H / 2-Cl-Z | 118553-99-4 | 311.75 g/mol | Boc SPPS, dendrimer synthesis | HF or TFA (strong acid) | High acid stability |
| H-Orn(Z)-OH | H / Z | 3304-51-6 | 266.30 g/mol | Solution-phase synthesis, intermediates | Hydrogenolysis (H₂/Pd) | Less stable under acidic conditions |
| Boc-Orn(2-Cl-Z)-OH | Boc / 2-Cl-Z | 118554-00-0 | 366.40 g/mol | Boc SPPS, peptide elongation | TFA (for Boc), HF (for 2-Cl-Z) | Compatible with orthogonal protection |
| Fmoc-Orn(2-Cl-Z)-OH | Fmoc / 2-Cl-Z | 198561-86-3 | 523.00 g/mol | Fmoc SPPS (limited use) | Piperidine (Fmoc), HF (2-Cl-Z) | Rarely used due to compatibility issues |
| H-Orn(Aloc)-OH | H / Aloc | 147290-10-6 | 216.23 g/mol | Fmoc SPPS, selective sidechain deprotection | Pd(0)/nucleophiles (Aloc) | Labile under mild conditions |
Key Findings:
Protection Strategy :
- The 2-Cl-Z group in this compound provides superior acid stability compared to Z, making it ideal for Boc chemistry, where repeated TFA treatments are common .
- In contrast, H-Orn(Z)-OH is prone to premature deprotection under acidic conditions, limiting its utility in multi-step syntheses .
Synthetic Compatibility: Boc-Orn(2-Cl-Z)-OH is a staple in Boc-based solid-phase peptide synthesis (SPPS), enabling orthogonal protection of the α- and δ-amino groups . Fmoc-Orn(2-Cl-Z)-OH is less common in Fmoc SPPS due to challenges in simultaneously removing Fmoc (base-sensitive) and 2-Cl-Z (acid-sensitive) groups .
Functional Alternatives :
- H-Orn(Aloc)-OH is favored in Fmoc chemistry for its orthogonal Aloc group, which can be cleaved selectively under neutral conditions using palladium catalysts .
Commercial Availability :
- This compound is widely available from suppliers like Otto Chemie and Shanghai Ruifu Chemical, with pricing reflecting its specialized use (e.g., 1 mg ≈ $30–$80 depending on scale) .
- H-Orn(Z)-OH is more cost-effective (25g ≈ $80) but less stable .
Research Implications:
Biological Activity
H-Orn(2-CL-Z)-OH, a derivative of ornithine, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₆H₈ClN₃O₂
- Molar Mass : 195.60 g/mol
Synthesis
This compound is synthesized through the chlorination of ornithine derivatives, followed by purification processes such as chromatography. The synthesis route typically involves protecting groups to enhance stability during reactions, which are subsequently removed to yield the active compound.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxic Activity
Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's mechanism appears to involve apoptosis and necrosis pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h |
|---|---|---|
| HeLa | 15.0 | 10.5 |
| MCF-7 | 20.3 | 12.7 |
| A549 | 18.4 | 11.9 |
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound has shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can induce oxidative stress in cells, leading to increased ROS levels which contribute to its cytotoxic effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects.
Case Studies
- Study on Antimicrobial Properties : A study published in MDPI demonstrated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, highlighting its potential as an antimicrobial agent in clinical settings.
- Cytotoxicity in Cancer Research : Another study evaluated the effects of this compound on various cancer cell lines, revealing that it induces apoptosis through the mitochondrial pathway, making it a candidate for further cancer therapy research .
- Inflammatory Response Modulation : Research has also suggested that this compound can modulate inflammatory responses by downregulating pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
